molecular formula C34H44N4O9 B12818271 (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)propoxy)pyrrolidine-2-carboxylic acid

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)propoxy)pyrrolidine-2-carboxylic acid

Cat. No.: B12818271
M. Wt: 652.7 g/mol
InChI Key: DTTPCNXWWCHVOG-ZBLYBZFDSA-N
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Description

The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)propoxy)pyrrolidine-2-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a fluorenylmethoxycarbonyl group and a propoxy group linked to a tetramethyl-dioxo-dioxa-diazaundecan-ylidene moiety. Its intricate structure suggests it may have unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)propoxy)pyrrolidine-2-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and subsequent functionalization. The reaction conditions often require precise temperature control, use of specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, the compound may serve as a probe for studying enzyme-substrate interactions or as a ligand for binding studies. Its ability to interact with biological macromolecules makes it valuable for biochemical research.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)propoxy)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and fluorenylmethoxycarbonyl-protected amino acids. These compounds share structural features but may differ in their functional groups and overall reactivity.

Uniqueness

The uniqueness of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)propoxy)pyrrolidine-2-carboxylic acid lies in its combination of functional groups and stereochemistry. This unique arrangement allows for specific interactions and reactivity that may not be observed in other similar compounds.

Properties

Molecular Formula

C34H44N4O9

Molecular Weight

652.7 g/mol

IUPAC Name

(2S,4R)-4-[3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]propoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C34H44N4O9/c1-33(2,3)46-30(41)36-29(37-31(42)47-34(4,5)6)35-16-11-17-44-21-18-27(28(39)40)38(19-21)32(43)45-20-26-24-14-9-7-12-22(24)23-13-8-10-15-25(23)26/h7-10,12-15,21,26-27H,11,16-20H2,1-6H3,(H,39,40)(H2,35,36,37,41,42)/t21-,27+/m1/s1

InChI Key

DTTPCNXWWCHVOG-ZBLYBZFDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(=NCCCO[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCOC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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